1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
CAS No.: 1705560-64-0
Cat. No.: VC7713020
Molecular Formula: C19H17ClN8OS
Molecular Weight: 440.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705560-64-0 |
|---|---|
| Molecular Formula | C19H17ClN8OS |
| Molecular Weight | 440.91 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H17ClN8OS/c20-13-1-2-14-15(9-13)30-19(23-14)24-18(29)12-5-7-27(8-6-12)16-3-4-17(26-25-16)28-11-21-10-22-28/h1-4,9-12H,5-8H2,(H,23,24,29) |
| Standard InChI Key | YKXDOHXDGDFLSO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=NN=C(C=C4)N5C=NC=N5 |
Introduction
Structural Components and Their Significance
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Triazole and Pyridazine Rings: These are common in compounds with biological activity, often explored for their efficacy against various diseases. The presence of a triazole ring can contribute to the compound's stability and reactivity, while the pyridazine ring may enhance its interaction with biological targets.
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Benzo[d]thiazole Moiety: This structure is known for its pharmacological properties, including antimicrobial and anticancer activities. The chloro substitution on the benzo[d]thiazole ring may influence its reactivity and biological activity.
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Piperidine Ring: This is a common scaffold in medicinal chemistry, often used to modify the pharmacokinetic properties of compounds. The carboxamide linkage to the piperidine ring can affect the compound's solubility and metabolic stability.
Synthesis and Potential Synthetic Routes
The synthesis of such a compound would likely involve multi-step organic reactions. A possible approach could include:
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Formation of the Pyridazine-Triazole Core: This might involve condensation reactions or nucleophilic substitutions to form the pyridazine-triazole linkage.
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Introduction of the Benzo[d]thiazole Moiety: This could be achieved through amide coupling reactions, using appropriate activating agents.
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Piperidine Ring Formation: This might involve ring closure reactions or the use of pre-formed piperidine derivatives.
Advanced techniques like retrosynthetic analysis can help design efficient synthetic pathways by breaking down the target structure into simpler precursors.
Potential Biological Activities
Given the structural components, this compound could exhibit a range of biological activities:
| Component | Potential Activity |
|---|---|
| Triazole and Pyridazine | Antimicrobial, anticancer |
| Benzo[d]thiazole | Antimicrobial, anticancer |
| Piperidine | Modulation of pharmacokinetic properties |
The actual biological activity would depend on experimental testing, including cytotoxicity assays and interaction studies with specific biological targets.
Safety Concerns and Hazards
Compounds with similar structures can pose safety concerns due to their potential toxicity and reactivity. Handling such compounds requires proper safety protocols, including protective equipment and controlled environments. Specific data on toxicity and flammability would be necessary for comprehensive safety assessments.
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